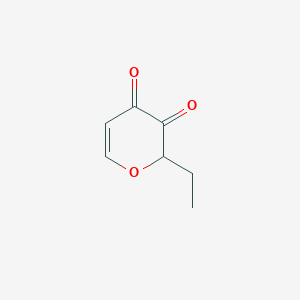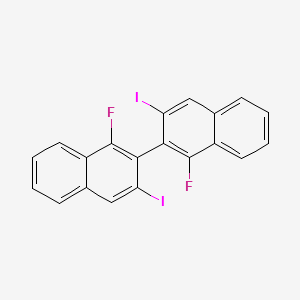
2,2'-Binaphthalene, 1,1'-difluoro-3,3'-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is a chemical compound characterized by the presence of two naphthalene units connected at the 2,2’ positions, with fluorine atoms at the 1,1’ positions and iodine atoms at the 3,3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- typically involves the halogenation of binaphthalene derivatives. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane, with temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the iodine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The naphthalene units can participate in oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Halogenation: Iodine, fluorine sources, and appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized/Reduced Forms: Various oxidized or reduced naphthalene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Electronics: Application in the development of organic semiconductors or other electronic materials.
Coatings and Dyes: Used in the formulation of specialized coatings or dyes with unique properties.
Mécanisme D'action
The mechanism by which 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dibromo-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dichloro-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dimethyl-
Uniqueness: 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
874907-59-2 |
|---|---|
Formule moléculaire |
C20H10F2I2 |
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
1-fluoro-2-(1-fluoro-3-iodonaphthalen-2-yl)-3-iodonaphthalene |
InChI |
InChI=1S/C20H10F2I2/c21-19-13-7-3-1-5-11(13)9-15(23)17(19)18-16(24)10-12-6-2-4-8-14(12)20(18)22/h1-10H |
Clé InChI |
ZVYZPOILSXJYNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2F)C3=C(C4=CC=CC=C4C=C3I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
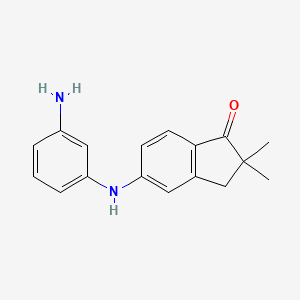
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)

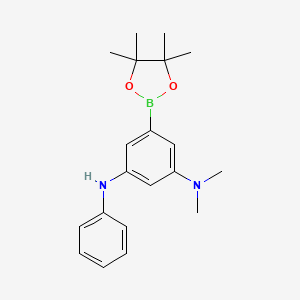
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)

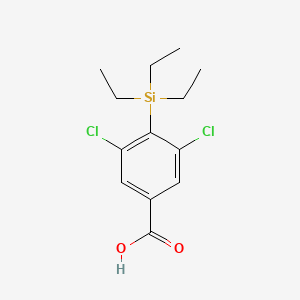

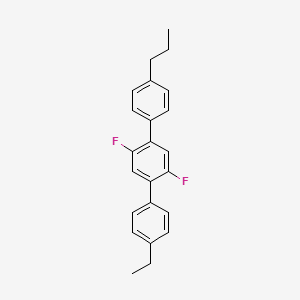
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
